PSI-6206

Description

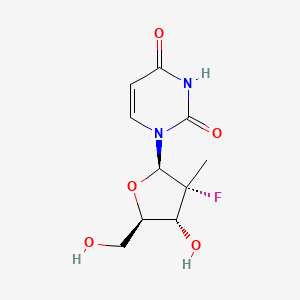

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKGZQTGXJVKW-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462011 | |

| Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863329-66-2 | |

| Record name | (2′R)-2′-Deoxy-2′-fluoro-2′-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-2433 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863329662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-2433 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7045CXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PSI-6206: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, a derivative of the nucleoside analog PSI-6130, represents a significant area of investigation in the field of antiviral therapeutics, particularly against the Hepatitis C Virus (HCV). While this compound itself lacks direct inhibitory activity, its metabolic conversion to an active triphosphate form positions it as a key player in the inhibition of viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, molecular interaction with the viral polymerase, and the experimental methodologies used for its characterization.

Metabolic Activation of this compound

This compound is the uridine counterpart to the cytidine analog PSI-6130. The metabolic journey to its active form, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine-5'-triphosphate (RO2433-TP), is an intracellular process involving cellular kinases. Although this compound can be phosphorylated, studies have shown that its initial phosphorylation to the monophosphate form is inefficient.[1] A more prominent pathway to the active triphosphate involves the metabolism of its precursor, PSI-6130.

The proposed metabolic pathway initiates with the phosphorylation of PSI-6130 to its monophosphate form. This is followed by deamination of PSI-6130 monophosphate to yield this compound monophosphate (RO2433-MP). Subsequent phosphorylations by cellular UMP-CMP kinase and nucleoside diphosphate kinase convert the monophosphate to the active triphosphate, RO2433-TP.[1] This active metabolite has a significantly longer intracellular half-life compared to the triphosphate of PSI-6130, contributing to its sustained antiviral effect.[1]

Molecular Mechanism of Action

The active metabolite, RO2433-TP, functions as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] The NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome. The structure of NS5B resembles a right hand with palm, fingers, and thumb domains, and its active site is located in the palm domain.[2]

RO2433-TP, being a nucleoside analog, is recognized by the NS5B polymerase as a substrate and is incorporated into the nascent viral RNA chain. However, once incorporated, it acts as a non-obligate chain terminator.[1] The presence of a 2'-C-methyl group on the ribose sugar of the incorporated nucleoside analog creates steric hindrance, preventing the formation of the next phosphodiester bond and thereby halting further elongation of the RNA chain.[3] This premature termination of viral RNA synthesis effectively inhibits viral replication.

References

- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

PSI-6206: A Selective Inhibitor of Hepatitis C Virus NS5B Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PSI-6206, also known as RO-2433 or GS-331007, is a nucleoside analog inhibitor targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] As a uridine analog, this compound represents a key area of research in the development of direct-acting antivirals (DAAs) against HCV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, detailed experimental protocols for its characterization, and visualizations of its metabolic activation and experimental workflows.

Chemical Structure and Prodrug Nature

This compound is chemically described as β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine.[1] It is the deaminated derivative of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine), another potent anti-HCV compound.[1][2] this compound itself is not the active antiviral agent. Instead, it acts as a prodrug that must be metabolized intracellularly to its active 5'-triphosphate form, this compound-TP (also referred to as RO2433-TP).[1][4][5] This active metabolite is the direct inhibitor of the HCV NS5B polymerase.[1][5]

Mechanism of Action

The antiviral activity of this compound is exerted through the competitive inhibition of the HCV NS5B polymerase by its triphosphate metabolite, this compound-TP. The NS5B polymerase is a critical enzyme in the HCV life cycle, responsible for replicating the viral RNA genome.[6][7]

The process begins with the intracellular phosphorylation of this compound. However, the direct phosphorylation of this compound to its monophosphate form is inefficient.[4][8] The primary pathway to the active triphosphate involves the metabolic conversion of the related cytidine analog, PSI-6130. PSI-6130 is first phosphorylated to its monophosphate (PSI-6130-MP), which is then deaminated to form this compound-MP. This is subsequently phosphorylated to the diphosphate and finally to the active triphosphate, this compound-TP, by cellular kinases.[4]

Once formed, this compound-TP acts as a competitive inhibitor of the natural nucleotide substrates for the NS5B polymerase.[9] Incorporation of the monophosphate of this compound into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[5]

Metabolic Activation Pathway of this compound

Caption: Metabolic activation pathway of PSI-6130 to the active this compound-TP.

In Vitro Efficacy

While this compound itself shows little to no inhibitory activity in cell-based HCV replicon assays, its triphosphate form, this compound-TP, is a potent inhibitor of the HCV NS5B polymerase.[1][2] The following tables summarize the quantitative data on the in vitro activity of this compound and its metabolites.

Table 1: Inhibitory Activity of this compound Triphosphate (this compound-TP/RO2433-TP)

| Assay | Target | Genotype | IC50 (µM) | Ki (µM) | Reference |

| RNA Synthesis | Recombinant HCV Con1 NS5B | 1b | 0.52 | 0.141 | [1] |

| RNA Synthesis | HCV Replicase | Not Specified | 1.19 | - | [1] |

| RNA Synthesis | HCV NS5B | Not Specified | - | 0.42 | [4] |

| RNA Synthesis | S282T Mutant NS5B | Not Specified | - | 22 | [4] |

Table 2: Intracellular Pharmacokinetics of this compound Metabolites in Primary Human Hepatocytes

| Metabolite | Half-life (t½) | Time to Steady State | Reference |

| PSI-6130-TP | 4.7 hours | 48 hours | [5] |

| This compound-TP (RO2433-TP) | 38 hours | 48 hours | [5] |

Experimental Protocols

1. HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

-

Objective: To determine the IC50 and/or Ki value of the test compound against HCV NS5B polymerase.

-

Materials:

-

Purified recombinant HCV NS5B protein.[10]

-

RNA template (e.g., heteropolymeric RNA derived from the 3'-end of the negative strand of the HCV genome).[1][10]

-

Reaction buffer (e.g., 20 mM HEPES, pH 8.0, 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT).[10]

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., 33P-UTP).[6]

-

Test compound (e.g., this compound-TP).

-

RNasin to prevent RNA degradation.[10]

-

Filter paper (e.g., DE81) and scintillation counter for quantification.[6]

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), RNA template, and RNasin.[10]

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the purified HCV NS5B polymerase.[10]

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).[6]

-

Stop the reaction by spotting aliquots onto DE81 filter paper and washing with a phosphate buffer to remove unincorporated rNTPs.[6]

-

Quantify the amount of incorporated radiolabeled rNTP using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

For Ki determination, perform the assay with varying concentrations of both the inhibitor and the natural substrate (rNTP).

-

2. HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

-

Objective: To determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) of the test compound.

-

Materials:

-

Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a).[11] The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[11]

-

Complete cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics).[12]

-

Test compound serially diluted in DMSO.[11]

-

Positive control (e.g., a known HCV inhibitor) and negative control (DMSO vehicle).[11]

-

Reagents for quantifying HCV replication (e.g., luciferase assay substrate) and cell viability (e.g., calcein AM).[11]

-

Multi-well plates (e.g., 384-well).[11]

-

-

Procedure:

-

Seed the HCV replicon cells in 384-well plates.[11]

-

Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept constant and low (e.g., 0.44%).[11]

-

Incubate the plates for a specified period (e.g., 3 days) at 37°C in a CO2 incubator.[11]

-

Measure HCV replication by quantifying the reporter gene activity (e.g., luminescence for luciferase).[11]

-

Measure cell viability using a cytotoxicity assay.[11]

-

Normalize the data and perform non-linear regression analysis to determine the EC50 and CC50 values.[11]

-

Experimental Workflow for HCV Replicon Assay

Caption: A typical workflow for an HCV replicon assay to determine EC50 and CC50.

Resistance Profile

As with other antiviral agents, the emergence of drug-resistant variants is a potential concern. For nucleoside inhibitors like this compound that target the highly conserved active site of the NS5B polymerase, the barrier to resistance is generally high. The S282T mutation in NS5B has been shown to confer a modest level of resistance to some nucleoside inhibitors.[13] For this compound-TP, the S282T mutation results in a significant increase in the Ki value, indicating reduced inhibitory activity.[4]

Selectivity

An important characteristic of an antiviral agent is its selectivity for the viral target over host cellular enzymes. This compound has demonstrated selectivity for the HCV NS5B polymerase with no activity observed against closely related viruses such as West Nile or yellow fever virus.[8] The selectivity against human polymerases is a critical factor in minimizing potential toxicity. While not extensively detailed in the provided search results, the development of nucleoside analogs often involves screening against human DNA and RNA polymerases, including mitochondrial polymerases, to ensure a favorable safety profile.[14]

Conclusion

This compound is a selective prodrug inhibitor of the HCV NS5B polymerase. Its active triphosphate metabolite, this compound-TP, potently inhibits viral RNA synthesis, leading to the suppression of HCV replication. The long intracellular half-life of the active metabolite is a favorable pharmacokinetic property. The well-established in vitro assays, such as the NS5B polymerase inhibition assay and the HCV replicon assay, are crucial tools for the characterization of this compound and other similar nucleoside inhibitors. Understanding the mechanism of action, in vitro efficacy, and potential resistance pathways of this compound provides a solid foundation for further research and development of novel anti-HCV therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human DNA polymerase η has reverse transcriptase activity in cellular environments - PMC [pmc.ncbi.nlm.nih.gov]

PSI-6206: A Nucleoside Analogue Chain Terminator for Hepatitis C Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSI-6206, a uridine-based nucleoside analogue, represents a pivotal molecule in the development of potent antiviral therapies against the Hepatitis C Virus (HCV). While this compound itself exhibits limited intrinsic antiviral activity due to inefficient intracellular phosphorylation, its activated 5'-triphosphate form is a highly effective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism as a chain terminator of viral RNA synthesis. It details the metabolic activation pathway, summarizes key quantitative data on its antiviral potency and pharmacokinetics as part of the sofosbuvir metabolic profile, and provides representative protocols for essential in vitro and cell-based assays. Furthermore, this guide illustrates the critical molecular interactions and experimental workflows through detailed diagrams to support further research and development in the field of antiviral therapeutics.

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized treatment, with nucleoside and nucleotide analogues forming the backbone of many curative regimens. These agents target the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication.[1]

This compound (also known as GS-331007 or RO-2433) is a β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analogue.[2][3] It is a key metabolite of the highly successful phosphoramidate prodrug, sofosbuvir (PSI-7977).[4][5] The core mechanism of action for this class of compounds lies in their ability to act as non-obligate chain terminators.[1][6] After intracellular conversion to the active triphosphate form, the analogue is incorporated into the nascent viral RNA strand by the NS5B polymerase. The presence of a 2'-C-methyl group on the ribose sugar creates a steric hindrance that prevents the formation of a subsequent phosphodiester bond, thereby halting RNA chain elongation.[6]

This guide delves into the technical specifics of this compound as a chain terminator, providing the scientific community with a detailed resource on its mechanism, evaluation, and the broader context of its clinical relevance as the primary metabolite of sofosbuvir.

Mechanism of Action and Metabolic Activation

The antiviral activity of this compound is entirely dependent on its intracellular conversion to the active 5'-triphosphate form, PSI-7409.[7] However, the initial phosphorylation of the parent nucleoside, this compound, is inefficient in hepatocytes.[8] This limitation was overcome by the development of the phosphoramidate prodrug sofosbuvir, which delivers the monophosphate version of the analogue directly into the cell, bypassing the rate-limiting first phosphorylation step.

The metabolic activation pathway is a critical component of its mechanism:

-

Prodrug to Monophosphate: Sofosbuvir enters the hepatocyte and is hydrolyzed by cellular enzymes, including carboxylesterase 1 (CES1) and histidine triad nucleotide-binding protein 1 (HINT1), to yield the nucleoside monophosphate.

-

Monophosphate to Diphosphate: Cellular nucleoside monophosphate kinases (NMPKs) phosphorylate the monophosphate to its diphosphate form.

-

Diphosphate to Triphosphate: Finally, nucleoside diphosphate kinases (NDPKs) add the terminal phosphate group to generate the active triphosphate analogue, PSI-7409.

-

Polymerase Inhibition: PSI-7409 competes with the natural substrate (uridine triphosphate) for incorporation into the growing HCV RNA chain by the NS5B polymerase.

-

Chain Termination: Once incorporated, the 2'-fluoro-2'-C-methyl modification on the ribose moiety sterically clashes with the incoming nucleoside triphosphate, preventing the NS5B polymerase from catalyzing the next phosphodiester bond and thus terminating viral RNA synthesis.[6]

Figure 1: Metabolic activation pathway of Sofosbuvir to its active triphosphate form.

Quantitative Data

The potency and pharmacokinetic profile of this compound and its prodrug sofosbuvir have been extensively characterized. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity

| Compound | Assay Type | Target | Parameter | Value | Genotype | Reference |

| RO2433-TP (this compound-TP) | Enzyme Inhibition | HCV Replicase | IC₅₀ | 1.19 µM | 1b (Con1) | [2] |

| RO2433-TP (this compound-TP) | Enzyme Inhibition | Recombinant NS5B | IC₅₀ | 0.52 µM | 1b (Con1) | [2] |

| RO2433-TP (this compound-TP) | Enzyme Inhibition | Recombinant NS5B | Kᵢ | 0.141 µM | 1b (Con1) | [2] |

| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 94 nM | 1a | [9] |

| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 40 nM | 1b | [9] |

| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 120 nM | 2a | [9] |

| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 430 nM | 3a | [9] |

| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 81 nM | 4a | [9] |

IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant; EC₅₀: Half maximal effective concentration.

Table 2: Clinical Pharmacokinetics of Sofosbuvir (400 mg, single dose) and this compound (GS-331007)

| Analyte | Population | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |

| Sofosbuvir | Healthy Volunteers | 567 | 290 | 0.5 - 1.0 | ~0.5 | [5][10] |

| This compound | Healthy Volunteers | 678 | 7290 | 2.0 - 4.0 | ~25 | [5][10] |

| Sofosbuvir | HCV-infected | ~907 | ~461 | 0.5 - 2.0 | ~0.5 | [5][10] |

| This compound | HCV-infected | ~471 | ~4447 | 2.0 - 4.0 | ~25 | [5][10] |

Cₘₐₓ: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.

Resistance Profile

Nucleoside analogues that target the highly conserved catalytic site of the NS5B polymerase generally have a high barrier to resistance.[11] For 2'-C-methyl substituted nucleosides, including the active form of this compound, the primary resistance-associated substitution (RAS) identified in vitro is S282T in the NS5B protein.[3][9]

The S282T substitution confers only a modest level of resistance (3- to 10-fold increase in EC₅₀) and significantly impairs the replication fitness of the virus. Consequently, this mutation is rarely detected in patients who experience virologic failure with sofosbuvir-containing regimens (<1% of failures).[9] No baseline polymorphisms at the S282 position have been associated with treatment failure.[9]

Figure 2: Logical flow of sofosbuvir's high barrier to resistance.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to characterize this compound and related nucleoside analogues.

HCV Replicon Assay for Antiviral Potency (EC₅₀ Determination)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

Workflow Diagram:

Figure 3: Workflow for determining EC₅₀ in an HCV replicon assay.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter gene) in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 for selection.

-

Plating: Seed 5,000 cells per well into a 96-well plate in 100 µL of culture medium without G418 and incubate overnight.

-

Compound Preparation: Prepare 2x serial dilutions of this compound in DMSO, then dilute into culture medium to achieve the final desired concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration should be ≤0.5%.

-

Treatment: Remove the medium from the cells and add 100 µL of medium containing the compound dilutions. Include "cells only" (no drug) and "no cells" (background) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions. Read luminescence on a plate reader.

-

Cytotoxicity Assay (CC₅₀): In a parallel plate, assess cell viability using an MTS or similar assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: Normalize the luciferase signal to the "cells only" control. Plot the normalized values against the log of the compound concentration and fit to a four-parameter dose-response curve to calculate the EC₅₀ value. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

NS5B Polymerase Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the inhibition of the recombinant HCV NS5B enzyme.

Methodology:

-

Enzyme and Template: Use purified recombinant HCV NS5B polymerase (e.g., from genotype 1b). The template can be a homopolymeric sequence like poly(rC) with a biotinylated oligo(dG) primer.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl).

-

Compound Preparation: Prepare serial dilutions of the active triphosphate form (PSI-7409) in the reaction buffer.

-

Assay Protocol:

-

In a 96-well plate, combine the NS5B enzyme, primer/template complex, and the test compound dilutions.

-

Initiate the reaction by adding a nucleotide mix containing CTP, ATP, UTP, and [α-³³P]GTP.

-

Incubate the reaction at 30°C for 90 minutes.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction products to a streptavidin-coated filter plate to capture the biotinylated primer-extended products.

-

Wash the plate to remove unincorporated nucleotides.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Quantification of Intracellular Triphosphate Metabolites

This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the active triphosphate form of this compound within cells.

Methodology:

-

Cell Treatment: Plate Huh-7 cells and treat with the parent compound (e.g., sofosbuvir) at a specified concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).

-

Cell Harvesting and Extraction:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 1 mL of ice-cold 70% methanol to each plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use an ion-pair reagent (e.g., tributylamine) in the mobile phase to retain the highly polar triphosphate metabolites.

-

Perform mass spectrometry using a triple quadrupole instrument in negative ion, multiple reaction monitoring (MRM) mode.

-

Develop specific MRM transitions for the parent compound and its mono-, di-, and triphosphate metabolites.

-

-

Quantification: Generate a standard curve using known concentrations of the synthesized triphosphate analogue and use it to quantify the levels in the cell extracts. Normalize the results to the number of cells.

Conclusion

This compound is a foundational nucleoside analogue whose mechanism as a chain terminator has been central to the development of highly effective HCV therapies. While its own therapeutic potential is limited by poor intracellular phosphorylation, its role as the key metabolite of the blockbuster drug sofosbuvir underscores its importance. The high barrier to resistance, potent inhibition of the viral polymerase, and pangenotypic activity (in its prodrug form) make this class of molecules a cornerstone of modern antiviral medicine. The technical data and protocols outlined in this guide provide a framework for researchers and drug developers to further explore and build upon the success of nucleoside analogue chain terminators.

References

- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]

- 7. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to HCV nucleoside analogue inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of a Hepatitis C Inhibitor: A Technical Guide to the Phosphorylation of PSI-6206 to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, a uridine nucleoside analog, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. However, this compound itself is not the active antiviral agent. To exert its therapeutic effect, it must undergo a series of intracellular phosphorylation steps to be converted into its active triphosphate form, PSI-7409 (also known as RO2433-TP). This transformation is a crucial prerequisite for the drug's mechanism of action, which involves acting as a chain terminator during viral RNA synthesis.[1][2] This technical guide provides an in-depth exploration of the metabolic activation pathway of this compound, focusing on the enzymatic reactions that lead to the formation of its active triphosphate metabolite. We will delve into the key enzymes involved, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the pathways and workflows.

The Metabolic Activation Pathway: From Prodrug to Active Inhibitor

The direct phosphorylation of this compound is inefficient.[3] To overcome this limitation and enhance the intracellular concentration of the active triphosphate, a phosphoramidate prodrug strategy is employed. The most well-studied of these is sofosbuvir (formerly PSI-7977), a prodrug of the monophosphate of a uridine analog that is structurally related to this compound.[2][4] The metabolic activation of sofosbuvir provides a clear and relevant model for understanding the phosphorylation cascade that ultimately yields the active triphosphate inhibitor.

The activation process can be delineated into two main stages:

-

Conversion of the Prodrug to the Monophosphate: The phosphoramidate prodrug, sofosbuvir, is designed to efficiently enter hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to release the monophosphate metabolite, PSI-7411. This initial conversion is a critical step that bypasses the often rate-limiting first phosphorylation of the parent nucleoside. The key enzymes in this stage include cathepsin A and/or carboxylesterase 1 (CES1), which hydrolyze the carboxyl ester, followed by the action of histidine triad nucleotide-binding protein 1 (HINT1) to cleave the phosphoramidate bond, yielding the monophosphate.[1][2]

-

Sequential Phosphorylation to the Active Triphosphate: The monophosphate metabolite (PSI-7411) serves as the substrate for two subsequent phosphorylation reactions, catalyzed by cellular kinases, to ultimately form the active triphosphate, PSI-7409.

-

Monophosphate to Diphosphate: The first of these phosphorylations is the conversion of PSI-7411 to its diphosphate form, PSI-7410. This reaction is catalyzed by UMP-CMP kinase (uridine monophosphate-cytidine monophosphate kinase).[1][2]

-

Diphosphate to Triphosphate: The final and activating step is the phosphorylation of the diphosphate metabolite (PSI-7410) to the triphosphate form (PSI-7409). This reaction is carried out by nucleoside diphosphate kinase (NDPK).[1][2]

-

The resulting active triphosphate, PSI-7409, is a potent inhibitor of the HCV NS5B polymerase.[5]

Data Presentation: Enzyme Kinetics

While the enzymes responsible for the phosphorylation of this compound's monophosphate have been identified, specific kinetic parameters (Km and Vmax or kcat) for the substrates PSI-7411 and PSI-7410 are not extensively reported in publicly available literature. However, data on the kinetic properties of these enzymes with their natural substrates and other nucleoside analogs provide valuable context for their activity.

Table 1: Kinetic Parameters of Human UMP-CMP Kinase with Various Substrates

| Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Reference |

| UMP | 50 - 1600 | 20 - 67 | 15 - 513 | [6] |

| CMP | 500 | 20 | 15.5 | [6] |

| dCMP | 1000 - 1600 | 513 - 602 | 404 - 1388 | [6] |

Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK) with Various Substrates

| Substrate (NDP) | Phosphate Donor (NTP) | Km (mM) | kcat (s⁻¹) | Reference |

| ADP | ATP | 0.12 | 250 | [7] |

| GDP | GTP | 0.07 | 300 | [7] |

| UDP | UTP | 0.25 | 150 | [7] |

| CDP | CTP | 0.45 | 100 | [7] |

Note: The kinetic parameters for NDPK can vary depending on the specific isoform and experimental conditions.

Experimental Protocols

In Vitro Phosphorylation Assay

This protocol outlines a general method for assessing the in vitro phosphorylation of the monophosphate form of this compound (PSI-7411) by cellular kinases.

Objective: To determine if and to what extent PSI-7411 is converted to its diphosphate (PSI-7410) and triphosphate (PSI-7409) forms by recombinant human UMP-CMP kinase and nucleoside diphosphate kinase.

Materials:

-

PSI-7411 (2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-monophosphate)

-

Recombinant human UMP-CMP kinase

-

Recombinant human nucleoside diphosphate kinase

-

ATP (adenosine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., 70% methanol)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specified concentration of PSI-7411, and ATP.

-

Initiate the reaction by adding UMP-CMP kinase and/or nucleoside diphosphate kinase to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, terminate the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence and quantity of PSI-7411, PSI-7410, and PSI-7409 using a validated LC-MS/MS method.

HCV Replicon Assay

This assay is used to evaluate the antiviral activity of compounds like this compound and its prodrugs in a cell-based system that mimics HCV replication.

Objective: To determine the EC₅₀ (50% effective concentration) of a test compound in inhibiting HCV RNA replication.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)

-

Test compound (e.g., PSI-7977) dissolved in DMSO

-

Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, quantify the level of HCV RNA replication. This can be done by:

-

qRT-PCR: Isolate total cellular RNA and perform quantitative reverse transcription PCR to measure the level of HCV RNA.

-

Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

-

-

Calculate the EC₅₀ value by plotting the percentage of inhibition of HCV replication against the concentration of the test compound.

Quantification of Intracellular Triphosphate Metabolites by LC-MS/MS

This protocol describes a method for extracting and quantifying the active triphosphate metabolite (PSI-7409) from cells treated with a precursor compound.

Objective: To measure the intracellular concentration of PSI-7409 in cells exposed to this compound or its prodrugs.

Materials:

-

Hepatocytes (e.g., primary human hepatocytes or Huh-7 cells)

-

Test compound (e.g., PSI-7977)

-

Cell lysis buffer (e.g., 70% methanol)

-

Internal standard (e.g., a stable isotope-labeled analog of PSI-7409)

-

LC-MS/MS system equipped with a suitable column (e.g., anion exchange or porous graphitic carbon)

Procedure:

-

Plate hepatocytes and allow them to attach.

-

Treat the cells with the test compound at a specific concentration for a defined period.

-

At the end of the incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Lyse the cells by adding cold cell lysis buffer containing the internal standard.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Analyze the supernatant by LC-MS/MS to separate and quantify PSI-7409 relative to the internal standard.

-

Normalize the results to the cell number or total protein concentration to determine the intracellular concentration of the active metabolite.

Mandatory Visualizations

References

- 1. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]

PSI-6206: A Technical Guide to its Antiviral Spectrum Beyond Hepatitis C

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, chemically known as β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine, is a nucleoside analog initially developed as an inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B. While its role in the development of the highly successful anti-HCV drug sofosbuvir (PSI-7977) is well-established, the broader antiviral potential of this compound remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral spectrum beyond HCV, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action and Metabolic Activation

This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral activity. The metabolic activation pathway is a critical determinant of its efficacy. This compound is the deaminated derivative of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine). The metabolic cascade to the active triphosphate form, RO2433-TP, is as follows:

-

Deamination: PSI-6130 monophosphate is deaminated to form this compound monophosphate (RO2433-MP).

-

Phosphorylation: Cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase, sequentially phosphorylate RO2433-MP to its diphosphate (RO2433-DP) and ultimately to the active triphosphate (RO2433-TP) form.

This active triphosphate, a structural mimic of the natural uridine triphosphate (UTP), acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases.

Antiviral Spectrum and Efficacy

While extensively studied for HCV, emerging evidence suggests that the antiviral activity of this compound extends to other RNA viruses.

Enteroviruses

A notable finding is the in vitro activity of this compound against Coxsackievirus B3 (CVB3) , a member of the Enterovirus genus. A study demonstrated that this compound inhibits CVB3 replication in a dose-dependent manner[1].

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Coxsackievirus B3 (CVB3) | HeLa | CPE Reduction | 34.6 | >100 | >2.89 | [1] |

Flaviviruses

The activity of this compound against members of the Flaviviridae family beyond HCV has been a subject of investigation with some conflicting reports. While some early reports suggested a lack of activity against West Nile Virus (WNV) and Yellow Fever Virus (YFV), this may be attributable to inefficient intracellular phosphorylation of this compound in the cell lines used for testing.

More recent studies on sofosbuvir (PSI-7977), the phosphoramidate prodrug of this compound monophosphate which facilitates more efficient intracellular delivery and conversion to the active triphosphate, have demonstrated a broader anti-flavivirus spectrum. Sofosbuvir has been shown to inhibit the replication of Yellow Fever Virus (YFV) and Dengue Virus (DENV) in vitro and in vivo[2][3][4]. This indicates that the active triphosphate metabolite of this compound is capable of inhibiting the RdRp of these flaviviruses.

| Virus | Compound Tested | Cell Line | Assay Type | EC50 (µM) | Reference |

| Yellow Fever Virus (YFV) | Sofosbuvir | Huh-7 | Virus Yield Reduction (TCID50) | ~5-10 | [2] |

| Dengue Virus (DENV) | Sofosbuvir | Cell Culture | CPE Protection/Virus Yield | 1.4 - 4.9 | [3][4] |

These findings suggest that with an effective delivery strategy to ensure adequate intracellular concentrations of the active triphosphate form, this compound has the potential for broad-spectrum activity against flaviviruses.

Experimental Protocols

The evaluation of this compound's antiviral activity employs a range of standard virological assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring the prevention of virus-induced cell death.

Protocol Outline:

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa for CVB3) in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Infection and Treatment: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI). After a brief adsorption period, the virus inoculum is removed, and media containing the various concentrations of this compound are added.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or neutral red uptake assay.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50) from uninfected, compound-treated cells. The Selectivity Index (SI) is then calculated as CC50/EC50.

Virus Yield Reduction Assay

This assay directly measures the effect of an antiviral compound on the production of infectious virus particles.

Protocol Outline:

-

Cell Seeding and Infection: Similar to the CPE assay, host cells are seeded and infected with the virus.

-

Treatment: After virus adsorption, cells are incubated with media containing different concentrations of this compound.

-

Harvesting: At a specific time post-infection (e.g., 24 or 48 hours), the cell culture supernatant, and/or the cells themselves, are harvested.

-

Virus Titer Determination: The amount of infectious virus in the harvested samples is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: The reduction in virus titer in the treated samples is compared to the untreated virus control to determine the inhibitory effect of the compound.

Plaque Reduction Assay

A plaque reduction assay is a quantitative method to determine the number of infectious virus particles (plaque-forming units, PFU) in a sample.

Protocol Outline:

-

Cell Monolayer: A confluent monolayer of susceptible cells is prepared in multi-well plates.

-

Virus Adsorption: Serial dilutions of the virus sample are added to the cell monolayers and incubated for a short period to allow for virus attachment.

-

Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death or CPE, known as plaques.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted. The virus titer is expressed as PFU per milliliter.

Conclusion

This compound, a key component in the development of sofosbuvir, demonstrates a potential antiviral spectrum that extends beyond Hepatitis C. Its confirmed in vitro activity against Coxsackievirus B3 and the demonstrated efficacy of its prodrug, sofosbuvir, against flaviviruses like Yellow Fever Virus and Dengue Virus, underscore the broad applicability of its active triphosphate metabolite as a viral RNA polymerase inhibitor. The primary limitation to the broader activity of this compound appears to be the efficiency of its intracellular phosphorylation. Future research and drug development efforts may focus on prodrug strategies to enhance the intracellular delivery and activation of this compound, thereby unlocking its full potential as a broad-spectrum antiviral agent. This technical guide provides a foundational understanding for researchers and developers interested in exploring the therapeutic utility of this compound and related nucleoside analogs against a range of viral pathogens.

References

- 1. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yellow fever virus is susceptible to sofosbuvir both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Sofosbuvir (β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) as an inhibitor of Dengue virus replication# | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Preliminary Research on PSI-6206 for Coxsackievirus B3 Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coxsackievirus B3 (CVB3), a member of the Enterovirus genus within the Picornaviridae family, is a significant human pathogen associated with a range of diseases, most notably viral myocarditis, which can lead to dilated cardiomyopathy and heart failure.[1] Currently, there are no approved specific antiviral therapies for CVB3 infections, highlighting the urgent need for effective treatment strategies.[1][2] One promising approach is the repurposing of existing antiviral agents. This guide provides a comprehensive overview of the preliminary research on PSI-6206, a nucleoside analog inhibitor of RNA-dependent RNA polymerase (RdRp), as a potential therapeutic agent against CVB3 infection.

Core Compound: this compound

This compound is a cytidine nucleoside analog that has been primarily investigated for its inhibitory activity against the hepatitis C virus (HCV) NS5B RdRp. As a nucleoside analog, its mechanism of action involves its conversion to the active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain. This incorporation leads to chain termination, thereby halting viral replication.[3][4] Given that RdRp is a conserved enzyme among many RNA viruses, there is a strong rationale for evaluating its efficacy against other viral pathogens like CVB3.

In Vitro Efficacy of this compound against Coxsackievirus B3

Preliminary in vitro studies have demonstrated the potential of this compound as an inhibitor of CVB3 replication. The following table summarizes the key quantitative data from these studies.

Table 1: Quantitative In Vitro Efficacy Data for this compound against CVB3

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Line | Virus Strain | Assay Type | Reference |

| This compound | 34.6 | >100 | >2.89 | HeLa | CVB3 (Nancy) | CPE Reduction | [2] |

| Dasabuvir | 0.73 | >100 | >137 | HeLa | CVB3 (Nancy) | CPE Reduction | [2] |

EC50: 50% effective concentration required to inhibit viral activity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

A study investigating the antiviral activity of this compound alone and in combination with dasabuvir, a non-nucleoside inhibitor of RdRp, found that this compound inhibited CVB3-induced cytopathic effect (CPE) with an EC50 of 34.6 μM and showed minimal cytotoxicity in HeLa cells.[2]

Experimental Protocols

A detailed understanding of the methodologies used to assess the antiviral activity of this compound is crucial for the replication and extension of these findings. The following is a representative protocol for an in vitro antiviral assay for CVB3, based on established methods for enteroviruses.[5][6]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.

1. Cell Culture and Seeding:

- HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to form a confluent monolayer.

2. Compound Preparation and Dilution:

- This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

- Serial dilutions of the compound are prepared in culture medium.

3. Virus Infection and Treatment:

- The culture medium is removed from the 96-well plates.

- Cells are washed with phosphate-buffered saline (PBS).

- Cells are infected with CVB3 at a multiplicity of infection (MOI) of 0.01.

- Immediately after infection, the serially diluted compounds are added to the respective wells.

- Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

4. Incubation and CPE Observation:

- The plates are incubated for 48-72 hours at 37°C with 5% CO2.

- The cytopathic effect is observed daily using an inverted microscope.

5. Cell Viability Measurement:

- After the incubation period, cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

- The EC50 value is calculated as the compound concentration that protects 50% of cells from virus-induced CPE.

- The CC50 value is determined from parallel assays with uninfected cells to assess compound cytotoxicity.

- The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Signaling Pathways in Coxsackievirus B3 Infection and Potential Intervention by this compound

CVB3 infection significantly alters host cell signaling pathways to facilitate its replication and propagation. Understanding these pathways is critical for identifying therapeutic targets.

ERK1/2 Signaling Pathway

The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway is a key signaling cascade involved in various cellular processes. Studies have shown that CVB3 infection leads to a biphasic activation of ERK1/2.[7][8] Early, transient activation is triggered by virus binding and entry, while a later, sustained activation is dependent on viral replication.[7] This sustained activation of ERK1/2 is crucial for efficient viral replication.[7][8]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a vital role in cell fate determination and development. CVB3 infection has been shown to modulate this pathway. Specifically, CVB3 can induce the upregulation of miR-126, which in turn targets components of the Wnt/β-catenin pathway, sensitizing the cells to virus-induced death and promoting the release of viral progeny in the later stages of infection.[9]

Mechanism of Action of this compound and its Implied Impact on Signaling

As an RdRp inhibitor, this compound directly targets the viral replication machinery. By inhibiting viral RNA synthesis, this compound would prevent the production of viral proteins and the amplification of the viral genome. This direct antiviral action would, in turn, abrogate the virus-induced modulation of host cell signaling pathways. For instance, by blocking viral replication, this compound would prevent the sustained activation of the ERK1/2 pathway that is dependent on this process. Similarly, the downstream effects on the Wnt/β-catenin pathway, which are triggered by factors produced during active viral replication, would also be inhibited.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro CPE reduction assay.

Signaling Pathways in CVB3 Infection and this compound Intervention

Caption: CVB3 signaling and this compound's point of intervention.

Conclusion and Future Directions

The preliminary research on this compound indicates its potential as an antiviral agent against Coxsackievirus B3. Its demonstrated in vitro activity, coupled with a well-understood mechanism of action targeting the viral RdRp, provides a strong foundation for further investigation.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of CVB3-induced myocarditis is a critical next step.

-

Combination therapy: Further exploring the synergistic effects of this compound with other antiviral agents, such as dasabuvir, could lead to more potent treatment regimens with a lower risk of resistance development.

-

Pharmacokinetic and safety profiling: Comprehensive studies are needed to determine the pharmacokinetic properties and safety profile of this compound in the context of CVB3 infection.

-

Mechanism of resistance: Investigating the potential for CVB3 to develop resistance to this compound is essential for long-term therapeutic strategies.

References

- 1. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Coxsackievirus B3 Replication Is Reduced by Inhibition of the Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MiR-126 promotes coxsackievirus replication by mediating cross-talk of ERK1/2 and Wnt/β-catenin signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of PSI-6206: A Precursor to a Hepatitis C Therapeutic Revolution

For Immediate Release

A deep dive into the foundational science of PSI-6206, a pivotal nucleoside analog in the fight against the Hepatitis C virus. This whitepaper details the molecule's mechanism of action, in vitro efficacy, metabolic activation, and the experimental framework that defined its potential.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of Hepatitis C Virus (HCV) therapeutics was fundamentally altered by the advent of direct-acting antivirals (DAAs). Among the pioneering molecules that paved the way for highly effective combination therapies was this compound. Although not a therapeutic agent in its initial form, its discovery and characterization were critical in the development of its renowned prodrug, sofosbuvir. This technical guide provides an in-depth analysis of the initial discovery and characterization of this compound, focusing on its mechanism as a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

Core Compound Profile

| Characteristic | Description |

| Compound Name | This compound |

| Alternate Names | RO-2433, GS-331007 |

| Chemical Name | β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine |

| Compound Class | Nucleoside Analog |

| Therapeutic Target | Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase |

| Mechanism of Action | Non-obligate chain terminator of viral RNA synthesis |

In Vitro Activity

Initial in vitro studies revealed a nuanced activity profile for this compound. While the nucleoside itself demonstrated no significant inhibitory activity in HCV subgenomic replicon systems, its phosphorylated anabolite, this compound-triphosphate (this compound-TP), was identified as a potent inhibitor of the viral polymerase. This crucial finding underscored the necessity of intracellular metabolic activation for its antiviral effect.

| Assay | Compound | Genotype | EC50 / EC90 (µM) | Ki (µM) | Cytotoxicity (CC50 in Huh-7 cells, µM) |

| HCV Replicon Assay | This compound | 1b | >100[1] | - | >100 |

| PSI-6130 | 1b | 4.9 ± 1.2 (EC90)[1] | - | >100 | |

| NS5B Polymerase Inhibition | This compound-TP | Wild-type | - | 0.42[2] | - |

| This compound-TP | S282T Mutant | - | 22[2] | - |

Mechanism of Action

This compound acts as a selective inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[2] The active form of the drug, this compound-TP, functions as a competitive inhibitor of the natural nucleotide substrate. Upon incorporation into the nascent viral RNA strand, it acts as a non-obligate chain terminator, effectively halting further elongation and preventing viral replication.[3] The specificity of this compound for the viral polymerase over human polymerases is a key attribute contributing to its favorable therapeutic index.

Metabolic Activation Pathway

A critical aspect of this compound's biology is its metabolic activation. This compound itself is the deaminated derivative of PSI-6130, a cytidine nucleoside analog.[2] In vitro studies demonstrated that this compound is inefficiently phosphorylated to its monophosphate form.[1] The primary route to the active triphosphate form involves the metabolic conversion of PSI-6130. Specifically, PSI-6130 is first phosphorylated to its monophosphate (PSI-6130-MP), which is then deaminated to form this compound-monophosphate (this compound-MP). Subsequent phosphorylations by cellular kinases yield the active this compound-TP.[1][2] This understanding of the metabolic pathway was instrumental in the subsequent development of phosphoramidate prodrugs designed to efficiently deliver the monophosphate form into hepatocytes.

References

- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSI-6206 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-6206 is a pyrimidine nucleoside analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is the deaminated derivative of its more potent prodrug, PSI-6130. For in vitro evaluation, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-TP. This document provides detailed protocols for the in vitro assessment of this compound, including its antiviral activity, cytotoxicity, and the generation of drug-resistant HCV replicons.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HCV NS5B polymerase, an essential enzyme for viral RNA replication. As a nucleoside analog, this compound is a substrate for host cell kinases, which convert it into its active 5'-triphosphate form. This active metabolite, this compound-TP, is then incorporated into the nascent viral RNA strand by the NS5B polymerase. The presence of the modified sugar in the incorporated nucleotide leads to chain termination, thus halting viral replication. The metabolic activation pathway involves the phosphorylation of this compound monophosphate, which is primarily formed from the deamination of PSI-6130 monophosphate, by cellular kinases such as UMP/CMP kinase and nucleoside diphosphate kinase[1].

Quantitative Data Summary

The following tables summarize the reported in vitro activity and cytotoxicity of this compound and its parent compound, PSI-6130.

Table 1: Antiviral Activity of this compound and Related Compounds against HCV Replicons

| Compound | HCV Genotype | Cell Line | Assay | EC₅₀ (µM) | EC₉₀ (µM) | Reference |

| This compound | 1a | Huh7 | Replicon | >89 | >100 | [2] |

| PSI-6130 | 1b | Huh7 | Replicon | 0.6 | 4.2 | [2] |

| This compound | CVB3 | HeLa | CPE-based | 34.6 | - | [3] |

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | CC₅₀ (µM) | Reference |

| This compound | Huh7 | Replicon | >89 | [2] |

| PSI-6130 | Huh7 | Replicon | >100 | [2] |

| Dasabuvir + this compound | HeLa | MTT | >80% viability | [3] |

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound against HCV replication in a stable subgenomic replicon cell line.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).

-

Complete cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM non-essential amino acids.

-

G418 (Geneticin) for maintaining replicon-harboring cells.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Culture Huh-7 replicon cells in complete medium containing an appropriate concentration of G418 (e.g., 500 µg/mL).

-

Trypsinize and resuspend the cells in complete medium without G418.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be from 0.1 µM to 100 µM.

-

Include a no-drug control (vehicle, e.g., 0.5% DMSO) and a positive control (a known HCV inhibitor).

-

Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Quantification of HCV Replication:

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

qRT-PCR (Alternative):

-

Extract total RNA from the cells.

-

Perform a one-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific for the HCV RNA.

-

Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the no-drug control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

Huh-7 cells.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Addition:

-

Add 100 µL of serial dilutions of this compound to the wells, similar to the antiviral assay. Include a no-cell control (medium only) and a no-drug control.

-

-

Incubation:

-

Incubate for the same duration as the antiviral assay (72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the no-drug control.

-

Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

-

Protocol 3: Generation of this compound Resistant HCV Replicons

This protocol describes the selection of HCV replicon cell lines with reduced susceptibility to this compound.

Materials:

-

Huh-7 HCV replicon cells.

-

Complete cell culture medium with G418.

-

This compound.

-

Cell culture plates (6-well and 10-cm dishes).

-

Cloning cylinders or a sterile pipette tip for colony isolation.

Procedure:

-

Initiation of Selection:

-

Seed Huh-7 replicon cells in a 6-well plate in complete medium with G418.

-

Once the cells are attached, replace the medium with fresh medium containing G418 and this compound at a concentration equal to its EC₅₀.

-

-

Dose Escalation:

-

Culture the cells in the presence of this compound. Passage the cells as they reach confluence.

-

If the cells continue to proliferate, double the concentration of this compound in the subsequent passage.

-

Continue this dose-escalation process over several weeks to months.

-

-

Isolation of Resistant Colonies:

-

After several passages under high concentrations of this compound, plate the cells at a low density in a 10-cm dish.

-

Allow individual colonies to form in the presence of the high concentration of this compound and G418.

-

Isolate well-formed colonies using cloning cylinders or by scraping with a sterile pipette tip.

-

-

Expansion and Characterization:

-

Expand each isolated colony in the presence of the selective concentration of this compound and G418.

-

Determine the EC₅₀ of this compound for each resistant clone and compare it to the wild-type replicon to calculate the fold-resistance.

-

Extract RNA from the resistant clones, reverse transcribe the NS5B region, and sequence the PCR product to identify mutations.

-

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling cell lines, viruses, and chemical reagents. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

References

Application Notes and Protocols for the Use of PSI-6206 in an HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key tool in the discovery and characterization of these antivirals is the HCV replicon system. This system allows for the study of viral RNA replication in a controlled cell culture environment, independent of infectious virus production.

PSI-6206 is a nucleoside analog that, in its triphosphate form (this compound-TP), acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide, this compound-TP gets incorporated into the nascent viral RNA chain, leading to premature termination of RNA synthesis and thus inhibiting viral replication. These application notes provide detailed protocols for utilizing this compound in an HCV replicon assay to determine its antiviral potency and cytotoxicity.

Data Presentation

The following tables summarize the key quantitative data for this compound and its prodrug, sofosbuvir (PSI-7977), which is intracellularly converted to the same active triphosphate form.

| Compound | Assay | Cell Line | HCV Genotype | EC50 / EC90 | Citation |

| This compound | HCV Replicon | Huh-7 | 1a | > 89 µM (EC50) | [1] |

| This compound | HCV Replicon | Huh-7 | Not Specified | > 100 µM (EC90) | [1] |

| Sofosbuvir (PSI-7977) | HCV Replicon | Not Specified | Not Specified | 92 nM (EC50) | [2][3][4] |

| Sofosbuvir (PSI-7977) | HCV Replicon (Clone A) | Not Specified | 1b | 0.42 µM (EC90) | [2] |

| Sofosbuvir (PSI-7977) | HCV Replicon (J6 NS5B) | Not Specified | 2a | 4.7 nM (EC50) | [2] |

| Compound | Assay | Cell Line | CC50 | Citation |

| This compound | Cytotoxicity | Huh-7 | > 100 µM | [1] |

| Sofosbuvir (PSI-7977) | Cytotoxicity | Huh-7, HepG2, BxPC3, CEM | > 100 µM | [3] |